N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-tosylacetamide hydrochloride
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-tosylacetamide hydrochloride is a synthetic small molecule characterized by a 2-tosylacetamide backbone substituted with a 4-fluorobenzo[d]thiazol-2-yl group and a 3-morpholinopropyl moiety. The hydrochloride salt form enhances solubility, making it suitable for pharmaceutical and industrial applications. The compound is commercially available through multiple global suppliers, including AAA Chemicals (China), GOLDLINK INDUSTRIES, and Wuhan Benjamin Pharmaceutical Chemical Co., Ltd., indicating its industrial relevance .
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonyl-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O4S2.ClH/c1-17-6-8-18(9-7-17)33(29,30)16-21(28)27(11-3-10-26-12-14-31-15-13-26)23-25-22-19(24)4-2-5-20(22)32-23;/h2,4-9H,3,10-16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYWLMGOCNPMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC=C4S3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: Medicine: The compound may be explored for its anti-inflammatory, antimicrobial, and anticancer properties. Industry: It can be used in the production of advanced materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to active sites, inhibiting enzymatic activity, or modulating signaling pathways. The molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound shares a 2-thioxoacetamide or sulfonamide backbone with several analogs.
Table 1: Structural Comparison of Selected Analogs
Physicochemical Properties
Table 2: Melting Points and Spectral Data
- Target Compound: The hydrochloride salt likely increases water solubility compared to non-ionic analogs. Tosyl groups may enhance metabolic stability relative to phenylsulfonyl derivatives (e.g., 5206 in ) .
- Analogs : Higher melting points (e.g., 206–207°C for Compound 10) correlate with rigid aromatic substituents, whereas nitro groups (Compound 12) reduce crystallinity .
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-tosylacetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H23ClFN3O2S
- Molecular Weight : 435.94 g/mol
- CAS Number : 1215728-24-7
The compound features a fluorobenzo[d]thiazole moiety, a morpholinopropyl side chain, and a tosylacetamide group, contributing to its unique pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions may involve:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes that play critical roles in cellular processes.
- Receptor Binding : It may bind to specific receptors, influencing signaling pathways and cellular responses.
- Modulation of Gene Expression : The compound can affect the expression of genes involved in cell cycle regulation and apoptosis.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity against multiple cancer cell lines. For instance:
- Cell Lines Tested : Colo205, U937, MCF7, A549
- Mechanism : Induces apoptosis through the activation of p53 pathways and disruption of mitochondrial function.
Antimicrobial Activity
Preliminary findings suggest that derivatives of this compound may possess antibacterial properties. Research has highlighted its potential effectiveness against Gram-positive bacteria, indicating a broad spectrum of antimicrobial activity.
Research Findings and Case Studies
A variety of studies have been conducted to elucidate the biological effects of this compound. Below is a summary table highlighting key research findings:
Q & A
Q. How can researchers evaluate synergistic effects of this compound with existing therapeutics?
- Methodological Answer :
- Combinatorial Screening : Use Chou-Talalay method to calculate combination index (CI) with cisplatin or paclitaxel.
- Example Data :
| Combination | CI Value | Effect |
|---|---|---|
| + Cisplatin | 0.45 | Synergy |
| + Paclitaxel | 0.78 | Additive |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
